

A Comparative Analysis of the Biological Activities of Byakangelicin and Byakangelicol

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Compound of Interest

Compound Name: *Byakangelicin*

Cat. No.: *B7822983*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two naturally occurring furanocoumarins, **Byakangelicin** and Byakangelicol. While both compounds, primarily isolated from the roots of *Angelica dahurica*, exhibit promising pharmacological properties, the extent of their scientific exploration differs significantly. This report synthesizes the available experimental data to offer an objective comparison, detailing their mechanisms of action, summarizing quantitative data where available, and providing insights into the experimental protocols used to evaluate their activities.

Summary of Biological Activities

Current research indicates that both **Byakangelicin** and Byakangelicol possess anti-inflammatory and anti-cancer properties. **Byakangelicin** has been more extensively studied, with a clearer understanding of its molecular targets and signaling pathways. Byakangelicol, while showing potential, requires further investigation to fully elucidate its therapeutic capabilities.

Data Presentation

The following tables summarize the available quantitative data for the anti-inflammatory, anti-cancer, and antimicrobial activities of **Byakangelicin** and Byakangelicol. It is important to note that a direct head-to-head comparison in the same study is often lacking, and experimental conditions may vary between different research reports.

Table 1: Comparative Anti-Inflammatory Activity

Compound	Assay	Cell Line	Target(s)	IC50 Value
Byakangelicin	Inhibition of NO, IL-1 β , IL-6, TNF- α production	RAW 264.7 macrophages	NF- κ B pathway	> 100 μ M[1]
Byakangelicol	Inhibition of PGE2 release	A549 human lung epithelial cells	COX-2	Dose-dependent (10-50 μ M)[2]
Inhibition of pro-inflammatory cytokines (TNF- α , IL-6, IL-1 β)	RAW 264.7 macrophages	Not specified	Dose-dependent reduction[3]	

Table 2: Comparative Anti-Cancer Activity

Compound	Cell Line(s)	Key Effects	Target Pathway(s)	IC50 Value
Byakangelicin	MDA-MB-231, T47D (breast cancer), 4T1 (murine breast cancer)	Inhibition of proliferation, colony formation, and invasion; Induction of apoptosis	SHP-1/JAK2/STAT3[4][5][6]	Not explicitly stated
Byakangelicol	Melanoma cells	Anti-proliferative, G2/M phase arrest	Not specified	Not specified

Table 3: Comparative Antimicrobial Activity

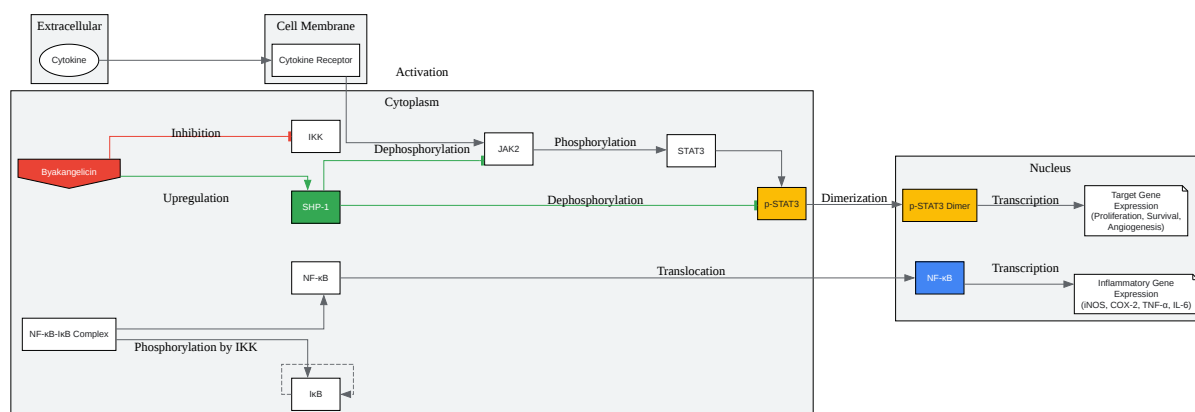
Compound	Organism(s)	Activity	MIC Value
Byakangelicin	Data not available	Data not available	Data not available
Byakangelicol	Data not available	Data not available	Data not available

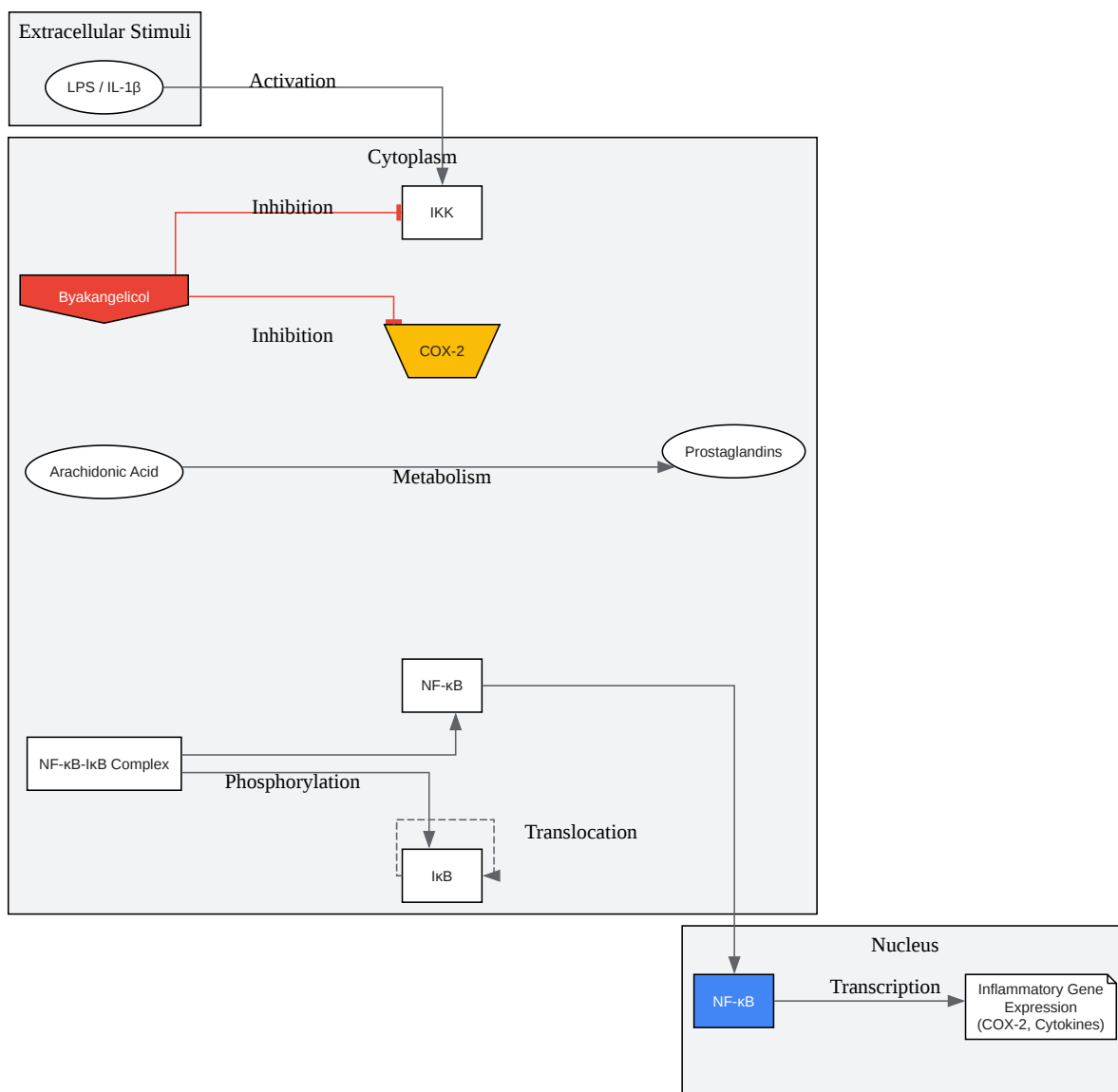
Signaling Pathways and Mechanisms of Action

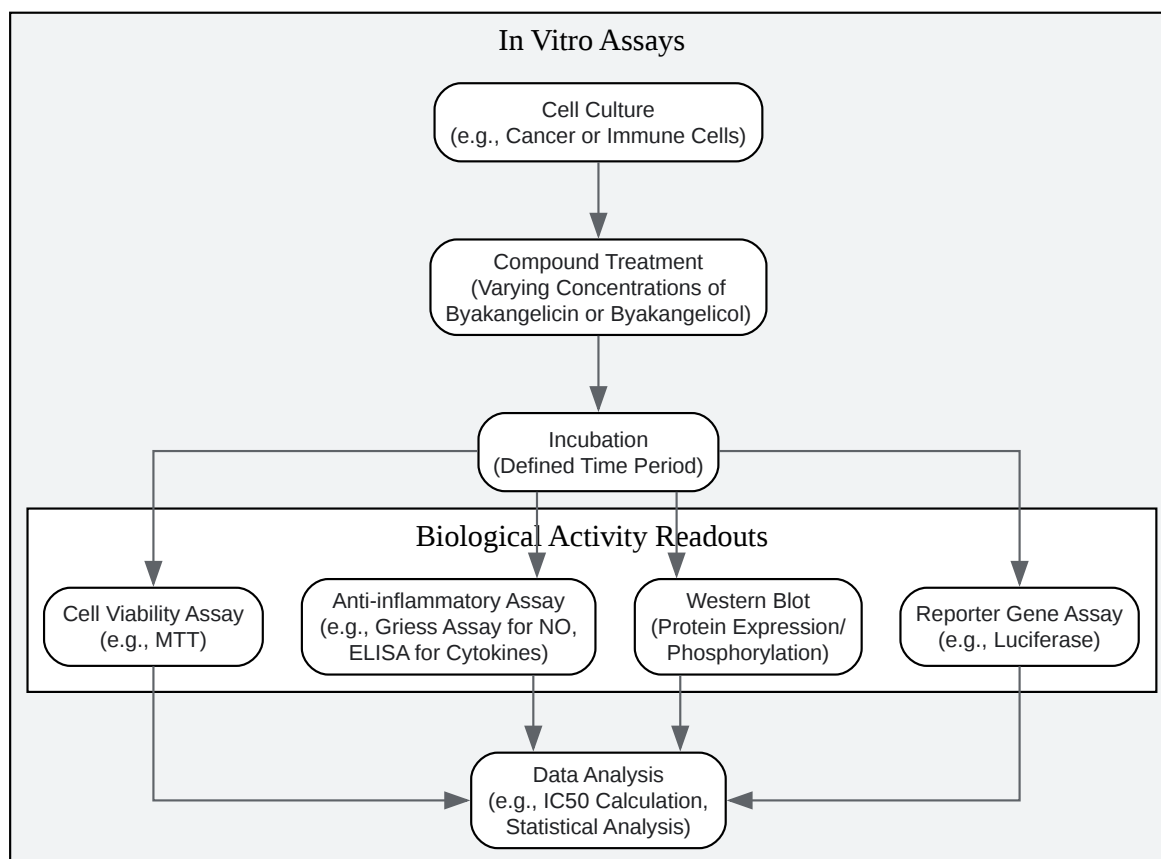
Byakangelicin: Targeting the SHP-1/JAK2/STAT3 and NF- κ B Pathways

Byakangelicin has been shown to exert its anti-cancer effects in breast cancer by upregulating the protein tyrosine phosphatase SHP-1. This leads to the dephosphorylation and inactivation of JAK2 and STAT3, key components of a signaling pathway often constitutively active in cancer, thereby inhibiting tumor growth and motility.[\[4\]](#)[\[5\]](#)[\[6\]](#)

In the context of inflammation, **Byakangelicin** suppresses the nuclear factor-kappa B (NF- κ B) signaling pathway. It inhibits the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF- α), and interleukin-6 (IL-6).[\[1\]](#)







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